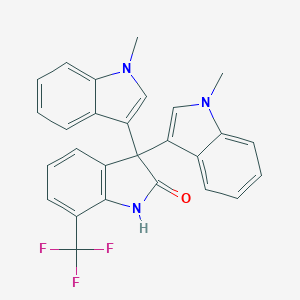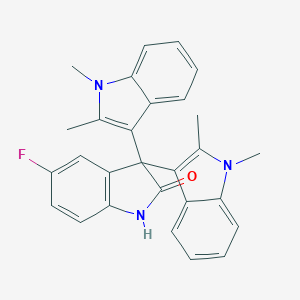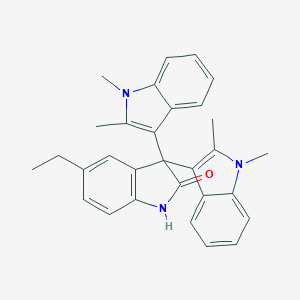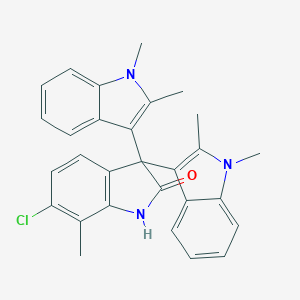![molecular formula C34H32N2O3 B307472 ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate](/img/structure/B307472.png)
ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate is a synthetic compound that is used in scientific research for its potential therapeutic applications. This compound is also known as DMF-DABCO-Et or Compound 29. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate has also been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, one limitation is that this compound may not be suitable for use in vivo due to its low solubility and potential toxicity.
将来の方向性
There are several future directions for research on ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential therapeutic applications in vivo, particularly in animal models of cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential use in combination with other cancer therapies.
合成法
The synthesis of ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate involves several steps, including the reaction of 2-furaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 1,2-dimethyl-3-indolylmethyl chloride. The final step involves the reaction of the resulting intermediate with ethyl 4-bromobenzoate.
科学的研究の応用
Ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines.
特性
製品名 |
ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate |
|---|---|
分子式 |
C34H32N2O3 |
分子量 |
516.6 g/mol |
IUPAC名 |
ethyl 4-[5-[bis(1,2-dimethylindol-3-yl)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C34H32N2O3/c1-6-38-34(37)24-17-15-23(16-18-24)29-19-20-30(39-29)33(31-21(2)35(4)27-13-9-7-11-25(27)31)32-22(3)36(5)28-14-10-8-12-26(28)32/h7-20,33H,6H2,1-5H3 |
InChIキー |
DAKNWTWXPXCMMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)
![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)


![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)


![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)